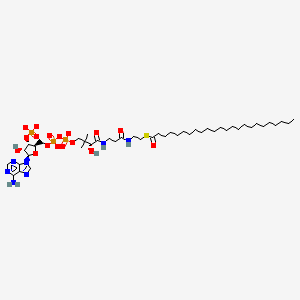

tetracosanoyl-CoA(4-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetracosanoyl-CoA(4-) is a saturated fatty acyl-CoA(4-) oxoanion arising from deprotonation of the phosphate and diphosphate OH groups of tetracosanoyl-CoA. The major species at pH 7.3. It is a saturated fatty acyl-CoA(4-), a very long-chain acyl-CoA(4-) and a 3-substituted propionyl-CoA(4-). It is a conjugate base of a tetracosanoyl-CoA.

Aplicaciones Científicas De Investigación

Metabolic Studies

Tetracosanoyl-CoA is an intermediate in the biosynthesis of unsaturated fatty acids and is involved in the metabolism of very long-chain fatty acids. Its significance in metabolic pathways can be highlighted through several key points:

- Biosynthetic Pathways : Tetracosanoyl-CoA is synthesized from tetracosanoic acid through the action of acyl-CoA synthetases. It serves as a substrate for various enzymes involved in fatty acid elongation and desaturation processes .

- Role in Yeast Metabolism : In Saccharomyces cerevisiae (baker's yeast), tetracosanoyl-CoA is crucial for lipid metabolism and energy production. It participates in the synthesis of sphingolipids, which are essential for maintaining cellular integrity and signaling .

- Fatty Acid Oxidation : Tetracosanoyl-CoA undergoes β-oxidation, a process that breaks down fatty acids to generate acetyl-CoA units for energy production. This pathway is particularly important for organisms that utilize fat as a primary energy source .

Biotechnology Applications

The unique properties of tetracosanoyl-CoA make it valuable in various biotechnological applications:

- Biosurfactants Production : Tetracosanoyl-CoA can be utilized in the synthesis of biosurfactants, which are surface-active agents produced by microorganisms. These compounds have applications in bioremediation, agriculture, and food industries due to their emulsifying properties .

- Metabolic Engineering : Researchers are exploring the use of tetracosanoyl-CoA in metabolic engineering to enhance lipid production in microbial systems. By manipulating the pathways involving this compound, scientists aim to improve yields of biofuels and other valuable lipids .

Therapeutic Potential

Emerging research suggests that tetracosanoyl-CoA may have therapeutic applications:

- Role in Disease Mechanisms : Abnormalities in very long-chain fatty acid metabolism are linked to various metabolic disorders, including X-linked adrenoleukodystrophy (X-ALD). Understanding the role of tetracosanoyl-CoA could lead to insights into disease mechanisms and potential treatments .

- Target for Drug Development : The enzymes involved in the metabolism of tetracosanoyl-CoA may serve as targets for drug development aimed at treating conditions associated with lipid metabolism disorders .

Case Studies

Several case studies illustrate the applications and significance of tetracosanoyl-CoA:

- Case Study 1 : A study on Saccharomyces cerevisiae demonstrated how manipulating tetracosanoyl-CoA levels can affect lipid composition and stress response mechanisms in yeast cells, providing insights into metabolic regulation under varying environmental conditions.

- Case Study 2 : Research investigating the effects of tetracosanoyl-CoA on sphingolipid biosynthesis revealed its critical role in maintaining cellular membrane integrity and function, highlighting its importance in cell biology.

Análisis De Reacciones Químicas

Role in Fatty Acid Elongation

Tetracosanoyl-CoA(4-) serves as a substrate in the endoplasmic reticulum (ER) for the elongation of very long-chain fatty acids (VLCFAs) to form cerotic acid (C26:0).

Reaction:

Tetracosanoyl CoA 4 +Malonyl CoAELOVLHexacosanoyl CoA 4 +CO2

| Parameter | Detail |

|---|---|

| Enzyme | ELOVL fatty acid elongase (e.g., ELOVL1) |

| Cofactor | NADPH |

| Product | Hexacosanoyl-CoA (C26:0-CoA) |

| Reference |

The elongation process is essential for synthesizing sphingolipids and epidermal lipids .

β-Oxidation in Peroxisomes

In peroxisomes, tetracosanoyl-CoA(4-) undergoes initial β-oxidation to shorten the carbon chain before mitochondrial processing.

Reaction:

Tetracosanoyl CoA 4 ACOX1Docosanoyl CoA 4 +Acetyl CoA

| Parameter | Detail |

|---|---|

| Enzyme | Acyl-CoA oxidase 1 (ACOX1) |

| Byproduct | H2O2 |

| Subsequent Steps | Docosanoyl-CoA enters mitochondria |

| Reference |

This step is vital for degrading VLCFAs, as their full oxidation requires peroxisomal-mitochondrial crosstalk .

Incorporation into Complex Lipids

Tetracosanoyl-CoA(4-) is utilized in synthesizing sphingolipids, such as ceramides, which are structural components of cell membranes.

Reaction:

Tetracosanoyl CoA 4 +SphinganineCeramide synthaseDihydroceramide+CoA

| Parameter | Detail |

|---|---|

| Enzyme | Ceramide synthase (e.g., CERS2) |

| Function | Membrane integrity, signaling |

| Reference |

Defects in this pathway are linked to neurodegenerative disorders .

Lipid Peroxidation and Ferroptosis

While tetracosanoyl-CoA(4-) itself is not directly implicated in lipid peroxidation, its metabolic product—arachidonoyl-CoA—is a key mediator of ferroptosis through phospholipid peroxidation . This highlights the broader metabolic network involving acyl-CoA species.

Propiedades

Fórmula molecular |

C45H78N7O17P3S-4 |

|---|---|

Peso molecular |

1114.1 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetracosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |

InChI |

InChI=1S/C45H82N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52/h32-34,38-40,44,55-56H,4-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)/p-4/t34-,38-,39-,40+,44-/m1/s1 |

Clave InChI |

MOYMQYZWIUKGGY-JBKAVQFISA-J |

SMILES isomérico |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.